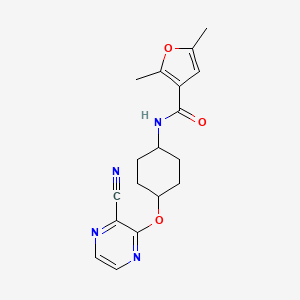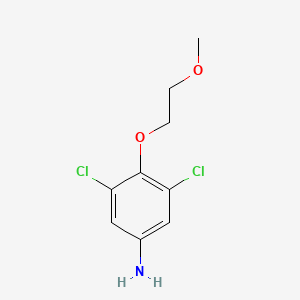
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications across various scientific fields. This compound’s structural complexity and the presence of multiple functional groups make it a subject of extensive study, particularly in medicinal and organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic synthesis. Common starting materials include 3-cyanopyrazine, 4-hydroxycyclohexane, and 2,5-dimethylfuran-3-carboxylic acid. Key steps in the synthesis might involve:
Nucleophilic substitution: to attach the 3-cyanopyrazine moiety.
Esterification: or amide formation to link the furan and cyclohexyl groups.
Industrial Production Methods
In an industrial setting, this compound can be synthesized using automated synthesis machines under strictly controlled conditions to ensure high purity and yield. The reaction conditions typically involve:
Precise temperature control.
Use of high-purity reagents.
Advanced purification techniques like HPLC (High-Performance Liquid Chromatography).
Análisis De Reacciones Químicas
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, such as:
Oxidation and reduction reactions: : Transformations involving changes in the oxidation state of its components.
Substitution reactions: : Particularly nucleophilic substitutions due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: : Like lithium aluminum hydride for reduction reactions.
Nucleophiles: : Including ammonia or amines for substitution reactions.
Major Products Formed
The products depend on the specific reactions and conditions, but common transformations might include:
Hydrolyzed products: from nucleophilic substitutions.
Oxidized derivatives: of the pyrazine or furan ring systems.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactivity and functional group diversity.
Biology
In biological research, N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can act as a molecular probe for studying receptor-ligand interactions or as a precursor for synthesizing biologically active derivatives.
Medicine
In medicine, its derivatives could potentially serve as therapeutic agents, especially if they exhibit properties such as enzyme inhibition or receptor modulation.
Industry
In industry, this compound can be used in the development of novel materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mecanismo De Acción
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide exerts its effects through various mechanisms:
Binding to molecular targets: : Such as enzymes or receptors, altering their activity.
Pathway modulation: : Interfering with biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-((1r,4r)-4-((3-cyano-6-methylpyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .
N-((1r,4r)-4-((3-cyano-5-bromopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide: .
Unique Attributes
What sets N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2,5-dimethylfuran-3-carboxamide apart is its specific combination of functional groups which might offer unique reactivity and interaction profiles compared to its analogs.
This compound serves as a fascinating subject for scientific investigation with potential applications that span across multiple fields. Its complexity not only provides opportunities for chemical innovation but also challenges researchers to explore new synthetic methods and applications.
Propiedades
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-11-9-15(12(2)24-11)17(23)22-13-3-5-14(6-4-13)25-18-16(10-19)20-7-8-21-18/h7-9,13-14H,3-6H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTBWWQRGREOSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-difluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B2743913.png)
![3-(2-{[(2-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B2743915.png)


![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/new.no-structure.jpg)
![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)
![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)


![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)
![4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile](/img/structure/B2743932.png)
![N-(2,5-dichlorophenyl)-2-[4-(4-ethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2743934.png)
